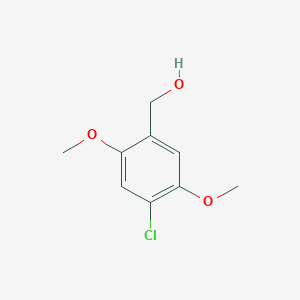

(4-Chloro-2,5-dimethoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-2,5-dimethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H11ClO3 and its molecular weight is 202.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of (4-Chloro-2,5-dimethoxyphenyl)methanol demonstrate significant activity against various bacterial strains and cancer cell lines. For instance:

- Antimicrobial Activity : A study highlighted the compound's efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Properties : The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential as a lead compound for drug development .

Coordination Chemistry

This compound serves as a ligand in the synthesis of metal complexes. These complexes are studied for their electronic properties and potential applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances its utility in coordination chemistry .

Analytical Chemistry

The compound is utilized in analytical methods for detecting related substances in biological samples. Its derivatives have been employed in high-performance liquid chromatography (HPLC) methods to analyze designer drugs such as 25I-NBOMe and 25C-NBOMe. These studies are crucial for toxicological assessments and forensic investigations .

Case Study 1: Antimicrobial Efficacy

A research article reported the synthesis of various derivatives of this compound and their evaluation against multiple microbial strains. The derivatives exhibited varying degrees of antimicrobial activity, with some showing potent effects comparable to standard antibiotics .

Case Study 2: Toxicological Analysis

In a forensic context, this compound derivatives were analyzed in postmortem specimens to assess their role in drug intoxication cases. The analysis utilized advanced chromatographic techniques to quantify the presence of these compounds in biological fluids, providing insights into their pharmacokinetics and potential lethality .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria (MIC: 8-16 µg/mL) |

| Coordination Chemistry | Ligand for Metal Complexes | Enhanced electronic properties in synthesized complexes |

| Analytical Chemistry | Detection of Designer Drugs | Successful quantification in biological samples using HPLC |

Análisis De Reacciones Químicas

Demethylation Reactions

The methoxy groups in (4-Chloro-2,5-dimethoxyphenyl)methanol may undergo O-demethylation under acidic or enzymatic conditions, as observed in metabolic studies of structurally similar compounds like 25B-NBF . For example:

-

Mechanism : Acidic hydrolysis or enzymatic cleavage of the methyl-oxygen bond.

-

Products : Phenolic hydroxyl groups at the 2- and/or 5-positions.

-

Conditions : Enzymatic systems (e.g., liver microsomes) or acidic catalysts.

| Demethylation Pathway | Key Observations |

|---|---|

| O-Demethylation | Loss of methyl groups from methoxy substituents |

| Metabolic Context | Observed in in vitro liver microsomal studies |

| Product Formation | Phenolic derivatives (e.g., 2-hydroxy, 5-hydroxy) |

Reduction Reactions

Reduction methods are critical in synthesizing related compounds like 4-chloro-2,5-dimethoxyaniline, which could serve as precursors. For example:

-

Hydrogenation : Catalytic reduction of nitrobenzene derivatives using hydrogen gas (H₂) in methanol with supported nickel catalysts .

-

Conditions : Elevated temperatures (70–110°C), pressures (0.1–1.0 MPa), and basic pH (7–8) .

| Reduction Protocol | Parameters |

|---|---|

| Catalyst | Supported nickel (Ni/TiO₂-Al₂O₃ composite) |

| Solvent | Ethanol or methanol |

| Temperature | 70–90°C / 70–110°C |

| Pressure | 0.1–1.0 MPa |

| Yield | 83–97% |

Substitution Reactions

While direct substitution at the methanol group is less documented, related compounds like 4-chloro-2,5-dimethoxyaniline undergo sulfonation reactions with sulfonyl chlorides . This suggests potential for similar functionalization:

-

Reaction : Amine groups reacting with sulfonyl chlorides (e.g., 4-ethoxysulfonyl chloride).

-

Conditions : Organic bases (e.g., pyridine), room temperature .

-

Product : Sulfonamide derivatives (e.g., bis-aryl sulfonamides) .

| Substitution Reaction Type | Reagents/Conditions |

|---|---|

| Sulfonation | 4-ethoxysulfonyl chloride + organic base |

| Role of Methoxy Groups | Critical for maintaining reactivity |

Metabolic Pathways

In biological systems, this compound may undergo:

-

Hydroxylation : Addition of hydroxyl groups to aromatic rings or side chains .

-

Glucuronidation : Conjugation with glucuronic acid via UDP-glucuronosyltransferases .

| Metabolic Transformation | Example Products |

|---|---|

| Hydroxylation | Monohydroxy derivatives |

| Glucuronidation | Glucuronide conjugates (e.g., M18-M20 ) |

Grignard Reaction Dynamics

The Grignard reaction in highlights:

-

Crystallization Behavior : Slow evaporation of solutions yields crystals within 7 days.

-

Structural Features : Co-planar arrangements of ethoxy groups and extended conjugation .

| Grignard Reaction Insight | Observations |

|---|---|

| Crystallization | Ambient evaporation over 7 days |

| Molecular Conformation | Linear ethoxy fragments, conjugated system |

This synthesis and reaction profile underscores the versatility of this compound in organic chemistry, with applications spanning drug discovery to material science.

Propiedades

Fórmula molecular |

C9H11ClO3 |

|---|---|

Peso molecular |

202.63 g/mol |

Nombre IUPAC |

(4-chloro-2,5-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |

Clave InChI |

DELGCFDZQYMODB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1CO)OC)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.